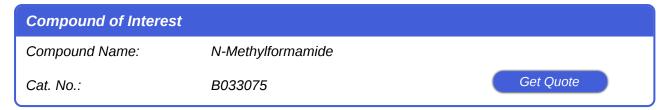




N-Methylformamide: A Versatile Solvent for Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025



Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

N-Methylformamide (NMF), a polar aprotic solvent, is a valuable tool in the arsenal of organic chemists. Its unique combination of a high dielectric constant, high boiling point, and ability to act as a hydrogen bond donor makes it a suitable medium for a wide range of organic transformations. These application notes provide a comprehensive overview of the properties, applications, and detailed protocols for the use of **N-Methylformamide** in organic synthesis, with a focus on its utility in the pharmaceutical and drug development sectors.

Physicochemical and Safety Profile

A thorough understanding of a solvent's properties is crucial for its effective and safe use in the laboratory. The following tables summarize the key physicochemical and safety data for **N-Methylformamide**.

Table 1: Physicochemical Properties of **N-Methylformamide**



Property	Value	Reference
Molecular Formula	C2H5NO	[1]
Molecular Weight	59.07 g/mol	[2]
Appearance	Colorless liquid	[1][3]
Odor	Weak, amine-like	[1][3]
Density	1.011 g/mL at 25 °C	[3]
Melting Point	-3.2 to -4 °C	[1]
Boiling Point	198-201 °C	[1]
Flash Point	111 °C (closed cup)	[4]
Vapor Pressure	0.25 mmHg at 25 °C	[1]
Refractive Index (n20/D)	1.432	[3]
Dielectric Constant	171.00	[3]
Solubility	Miscible with water, alcohols, acetone, ethyl acetate.[2][5] Limited solubility in diethyl ether and petroleum ether.[5]	

Table 2: Safety Information for N-Methylformamide



Hazard Statement	Precautionary Statement	
H312: Harmful in contact with skin.[6]	P280: Wear protective gloves/protective clothing/eye protection/face protection.[6]	
H360: May damage fertility or the unborn child. [6][7]	P201: Obtain special instructions before use.[6]	
Causes eye and skin irritation.[1]	P302 + P352 + P312: IF ON SKIN: Wash with plenty of soap and water. Call a POISON CENTER or doctor/physician if you feel unwell.	
Causes respiratory tract irritation.[1]	P308 + P313: IF exposed or concerned: Get medical advice/attention.[6][7]	

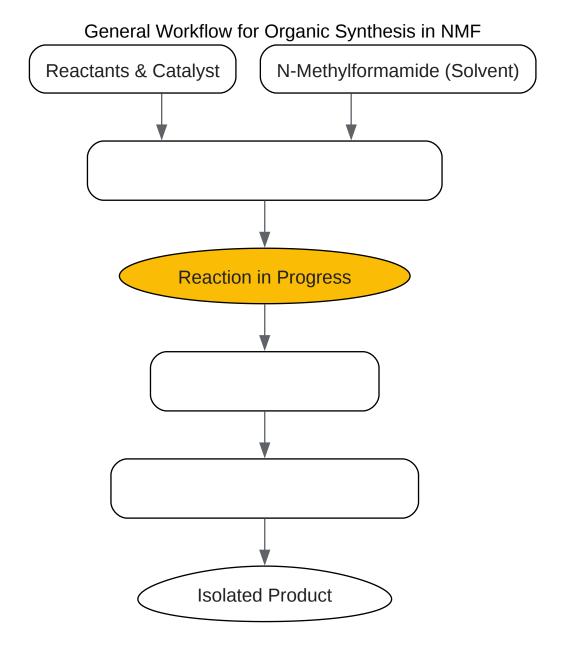
Applications in Organic Synthesis

N-Methylformamide's properties make it an excellent solvent for reactions requiring high temperatures and for dissolving a variety of organic and inorganic compounds.[8] It serves as a valuable alternative to other polar aprotic solvents like Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO).

General Workflow for Organic Synthesis using N-Methylformamide

The following diagram illustrates a typical workflow for conducting an organic reaction using NMF as a solvent.





Click to download full resolution via product page

Caption: A generalized workflow for a typical organic synthesis reaction using **N-Methylformamide** as the solvent.

Experimental ProtocolsVilsmeier-Haack Reaction

The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic and heteroaromatic compounds. While DMF is commonly used, N-methylformanilide (an N-



substituted formamide) is a classic reagent for this transformation.[8][9]

Protocol: Formylation of Anthracene using N-Methylformanilide

This protocol is adapted from the known reaction of anthracene with N-methylformanilide and phosphorus oxychloride.[8]

Materials:

- Anthracene
- N-Methylformanilide
- Phosphorus oxychloride (POCl₃)
- Dichloromethane (DCM, anhydrous)
- Saturated sodium bicarbonate solution
- · Anhydrous magnesium sulfate
- Round-bottom flask with a magnetic stirrer
- Reflux condenser
- Dropping funnel
- Ice bath

Procedure:

- In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve anthracene (1 equivalent) in anhydrous dichloromethane.
- Add N-methylformanilide (1.2 equivalents) to the solution and stir.
- · Cool the mixture in an ice bath.





- Slowly add phosphorus oxychloride (1.2 equivalents) dropwise to the cooled solution via a dropping funnel.
- After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-4 hours, monitoring the reaction progress by TLC.
- Upon completion, carefully quench the reaction by pouring the mixture into a beaker of crushed ice.
- Neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases.
- Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).
- Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
- Filter the drying agent and concentrate the filtrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to afford 9anthracenecarboxaldehyde.



Vilsmeier Reagent Formation N-Methylformanilide POCl3 Pocl4 Pocl3 Pocl3 Pocl3 Pocl4 Pocl3 Pocl3 Pocl4 Pocl3 Pocl4 Pocl3 Pocl3 Pocl4 Pocl3 Pocl5 Pocl5 Pocl6 Pocl6 Pocl6 Pocl6 Pocl6 Pocl7 Pocl6 Pocl7 Pocl6 Pocl7 Pocl6 Pocl7 Pocl7 Pocl7 Pocl6 Pocl8 Po

Vilsmeier-Haack Reaction Mechanism

Click to download full resolution via product page

Caption: A simplified diagram illustrating the key stages of the Vilsmeier-Haack reaction.

Indium-Promoted Barbier-Type Reaction

N-Methylformamide has been demonstrated to be an excellent solvent for indium-promoted Barbier-type reactions, in some cases showing superior performance to water in terms of reaction rate and stereoselectivity.[10][11][12]

Protocol: Coupling of a Propargyl Aldehyde with an Allyl Halide





This protocol is based on the work of Paquette and demonstrates the utility of NMF in facilitating C-C bond formation.[10][12]

Materials:

- Propargyl aldehyde
- · Allyl bromide
- · Indium powder
- N-Methylformamide (NMF)
- 0.1 M HCl solution
- · Diethyl ether
- · Anhydrous magnesium sulfate
- Round-bottom flask with a magnetic stirrer
- Ultrasonic bath

Procedure:

- To a round-bottom flask, add the propargyl aldehyde (1.0 equivalent), allyl bromide (1.5 equivalents), and indium powder (1.2 equivalents).
- Add N-Methylformamide to the flask to achieve a concentration of approximately 0.1 M with respect to the aldehyde.
- Place the flask in an ultrasonic bath and sonicate the mixture at room temperature. Monitor the reaction progress by TLC. Reaction times can vary from 3 to 24 hours.[10]
- Upon completion, quench the reaction by adding 0.1 M HCl solution.
- Extract the aqueous layer with diethyl ether (3 x 20 mL).
- Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.



- Filter the drying agent and concentrate the filtrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to yield the corresponding homopropargyl alcohol.

Indium-Promoted Barbier Reaction in NMF Organoindium Formation Allyl/Propargyl Halide Indium (In) Nucleophilic Addition Aldehyde/Ketone Organoindium Intermediate Nucleophilic Addition Product Formation Aqueous Workup NMF (Solvent)

Click to download full resolution via product page

Caption: A flowchart depicting the key steps in an Indium-promoted Barbier-type reaction using NMF as the solvent.

Application in Peptide Synthesis





While DMF is a more common solvent in solid-phase peptide synthesis (SPPS), NMF has been considered as an alternative.[13][14] One of the significant side reactions in SPPS using DMF is N-formylation of the N-terminal amine.[15][16] The use of **N-Methylformamide**, and particularly its deuterated analog N-Methylform-D1-amide, has been proposed as a strategy to mitigate this side reaction due to the kinetic isotope effect.[15]

Protocol: General Peptide Coupling Step using NMF as a Solvent

This protocol provides a general procedure for a manual peptide coupling step on a resin, where NMF can be used as the solvent.

Materials:

- Peptide-resin with a free N-terminal amine
- Fmoc-protected amino acid
- Coupling reagent (e.g., HBTU, HATU)
- Base (e.g., DIPEA)
- **N-Methylformamide** (NMF, peptide synthesis grade)
- Dichloromethane (DCM)
- Piperidine solution (20% in NMF) for Fmoc deprotection
- Solid-phase synthesis vessel

Procedure:

- Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in NMF for 5-10 minutes to remove the Fmoc protecting group. Repeat this step.
- Washing: Thoroughly wash the resin with NMF (5-7 times) and then with DCM (3-5 times) to remove residual piperidine and by-products.



- Coupling: a. In a separate vial, dissolve the Fmoc-protected amino acid (3-5 equivalents) and the coupling reagent (e.g., HBTU, 3-5 equivalents) in NMF. b. Add the base (e.g., DIPEA, 6-10 equivalents) to the activated amino acid solution. c. Add the activated amino acid solution to the resin in the synthesis vessel. d. Agitate the mixture for 1-2 hours at room temperature.
- Washing: After the coupling is complete (as determined by a negative Kaiser test), wash the
 resin thoroughly with NMF (5-7 times) and DCM (3-5 times) to remove excess reagents and
 by-products.
- The resin is now ready for the next deprotection and coupling cycle.

Conclusion

N-Methylformamide is a highly polar, high-boiling point solvent with a range of applications in organic synthesis. Its ability to dissolve a wide array of substrates and reagents, coupled with its performance in specific named reactions, makes it a valuable alternative to more commonly used polar aprotic solvents. The detailed protocols provided herein offer a starting point for researchers to explore the utility of NMF in their synthetic endeavors, particularly in the fields of pharmaceutical and materials science. As with any chemical, proper safety precautions should always be observed when handling **N-Methylformamide**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. N-Methylformamide [drugfuture.com]
- 3. N-methylformamide [stenutz.eu]
- 4. fishersci.com [fishersci.com]
- 5. N-Methylformamide CAS#: 123-39-7 [m.chemicalbook.com]





- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. Vilsmeier–Haack reaction Wikipedia [en.wikipedia.org]
- 9. ijpcbs.com [ijpcbs.com]
- 10. Use of N-Methylformamide as a Solvent in Indium-Promoted Barbier Reactions en Route to Enediyne and Epoxy Diyne Formation: Comparison of Rate and Stereoselectivity in C-C Bond-Forming Reactions with Water PMC [pmc.ncbi.nlm.nih.gov]
- 11. Use of N-methylformamide as a solvent in indium-promoted Barbier reactions en route to enediyne and epoxy diyne formation: comparison of rate and stereoselectivity in C-C bondforming reactions with water PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. peptide.com [peptide.com]
- 14. WO2019241586A1 Solvent system for solid phase peptide synthesis Google Patents [patents.google.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [N-Methylformamide: A Versatile Solvent for Modern Organic Synthesis]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b033075#n-methylformamide-as-a-solvent-in-organic-synthesis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com